molecular formula C12H21NO3 B2372056 tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate CAS No. 1439896-66-8

tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate

Cat. No.: B2372056
CAS No.: 1439896-66-8
M. Wt: 227.304
InChI Key: IKKMVYIICQQNHL-UHFFFAOYSA-N
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Description

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted carbamates and spirocyclic derivatives.

Scientific Research Applications

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is not well-documented, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMVYIICQQNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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